molecular formula C17H23N3OS B11170786 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B11170786
M. Wt: 317.5 g/mol
InChI Key: UHQHWYGXHMKKQJ-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.

    Alkylation: The thiadiazole ring is then alkylated with pentan-3-yl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated thiadiazole with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; in the presence of a base like potassium carbonate or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific structure, which combines the thiadiazole ring with a phenylbutanamide moiety

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C17H23N3OS/c1-4-12(5-2)16-19-20-17(22-16)18-15(21)14(6-3)13-10-8-7-9-11-13/h7-12,14H,4-6H2,1-3H3,(H,18,20,21)

InChI Key

UHQHWYGXHMKKQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

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